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molecular formula C17H15ClN2O B8397913 N-(4chlorophenethyl)-1H-indole-5carboxamide

N-(4chlorophenethyl)-1H-indole-5carboxamide

Cat. No. B8397913
M. Wt: 298.8 g/mol
InChI Key: QGPPCOOPGYCAGL-UHFFFAOYSA-N
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Patent
US08362056B2

Procedure details

To a mixture of 2-(4-chlorophenyl)ethylamine (0.531 g, 3.41 mmol), indole-5-carboxylic acid (0.500 g, 3.10 mmol) and DIEA (0.811 mL, 4.65 mmol) in DCM (10 mL) was added HBTU (1.29 g, 3.41 mmol) and acetonitrile (5 mL), and the reaction was stirred at ambient temperature overnight. The reaction mixture was diluted with ethyl acetate (75 mL) and the organic layer was washed with 2N HCl (50 mL) and brine (50 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography eluting with a gradient of 0.5% methanol/DCM to 10% methanl/DCM to provide N-(4chlorophenethyl)-1H-indole-5carboxamide (0.650 g, 70.1% yield) as waxy yellow solid.
Quantity
0.531 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.811 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][CH:3]=1.[NH:11]1[C:19]2[C:14](=[CH:15][C:16]([C:20](O)=[O:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.C(OCC)(=O)C.C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:20]([C:16]2[CH:15]=[C:14]3[C:19](=[CH:18][CH:17]=2)[NH:11][CH:12]=[CH:13]3)=[O:21])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.531 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
0.811 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with 2N HCl (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0.5% methanol/DCM to 10% methanl/DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(CCNC(=O)C=2C=C3C=CNC3=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 70.1%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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